(R)-Fluoxetine
Overview
Description
(R)-fluoxetine is an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine that has R configuration. [The antidepressant drug fluoxetine is a racemate comprising equimolar amounts of (R)- and (S)-fluoxetine]. It has a role as an antidepressant and a serotonin uptake inhibitor. It is a conjugate base of a this compound(1+). It is an enantiomer of a (S)-fluoxetine.
An N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine that has R configuration (the antidepressant drug fluoxetine is a racemate comprising equimolar amounts of (R)- and (S)-fluoxetine).
Biological Activity
(R)-Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder (MDD) and other mood disorders. This compound is one of the two enantiomers of fluoxetine, with the other being (S)-fluoxetine. The biological activity of this compound has been extensively studied, revealing its multifaceted roles in neuropharmacology, antioxidant activity, and potential therapeutic effects beyond depression.
This compound primarily exerts its antidepressant effects by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic membrane, thereby increasing extracellular serotonin levels in various brain regions. This mechanism is crucial for enhancing serotonergic neurotransmission, which is often dysregulated in depressive disorders.
Key Findings:
- Serotonin Levels : Acute administration of this compound has been shown to significantly enhance extracellular 5-HT levels, particularly in the raphe nuclei and frontal cortex .
- Behavioral Studies : In animal models, chronic treatment with this compound has demonstrated a reversal of depressive-like behaviors, such as reduced immobility in the forced swim test (FST), indicating its efficacy in improving mood and cognitive function .
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. It acts as a free radical scavenger, with selectivity towards certain reactive oxygen species (ROS). This property may contribute to its therapeutic effects in conditions characterized by oxidative stress.
Mechanistic Insights:
- Radical Scavenging : Research indicates that this compound can scavenge hydroxyl radicals and methyl radicals but is less effective against peroxyl radicals .
- Endogenous Antioxidant System : It positively influences the expression and functioning of endogenous antioxidants such as superoxide dismutase (SOD) and catalase (CAT), particularly under oxidative stress conditions .
Cognitive Effects
Beyond its antidepressant properties, this compound has been implicated in enhancing cognitive functions. Studies suggest that it promotes hippocampal neurogenesis and cognitive flexibility, potentially through modulation of brain-derived neurotrophic factor (BDNF) signaling pathways.
Research Highlights:
- Cognitive Flexibility : Long-term treatment with this compound has been associated with improved cognitive flexibility and increased cell proliferation in the hippocampus .
- BDNF Signaling : The antidepressant effect is linked to direct binding to TrkB receptors, facilitating BDNF activation which is essential for synaptic plasticity and cognitive function .
Case Studies and Clinical Implications
Several case studies have documented the clinical efficacy of this compound in treating MDD and related disorders. Its use has also been explored in populations with comorbid conditions such as cardiovascular diseases, where it may mitigate some negative symptoms associated with depression.
Notable Observations:
- Chronic Administration : In chronic mild stress models, this compound effectively reversed symptoms associated with anhedonia and cardiovascular impairments .
- QT Interval Concerns : Despite its benefits, high doses of this compound have been associated with a statistically significant prolongation of the QT interval, raising concerns about cardiac safety in certain populations .
Comparative Pharmacokinetics
The pharmacokinetic profile of this compound differs significantly from that of its racemic counterpart. Studies indicate that the clearance rate for this compound is approximately four times greater than that for (S)-fluoxetine, suggesting a more favorable pharmacokinetic profile for certain clinical applications .
Property | R-Fluoxetine | S-Fluoxetine |
---|---|---|
Clearance Rate | Higher | Lower |
Half-Life | Longer | Shorter |
Potency | Less potent | More potent |
Cardiac Effects | Prolonged QT at high doses | Less significant |
Properties
IUPAC Name |
(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCYVBBDHJXIQ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872290 | |
Record name | (R)-(+)-Fluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100568-03-4 | |
Record name | (+)-Fluoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100568-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoxetine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100568034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Fluoxetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08472 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-(+)-Fluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUOXETINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F279341RUQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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